

Phosphorin Analogues: A Technical Guide to Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: Phosphorin

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Abstract

Phosphorin, also known as phosphabenzene, is an aromatic heterocycle where a carbon atom in a benzene ring is replaced by a phosphorus atom. This substitution imparts unique electronic and steric properties, making **phosphorin** analogues intriguing scaffolds for a wide range of applications, from medicinal chemistry to materials science. Their distinct reactivity, coordination chemistry, and photophysical characteristics offer a rich design space for the development of novel kinase inhibitors, acetylcholinesterase modulators, and advanced fluorescent probes for bioimaging. This guide provides an in-depth overview of the synthesis, quantitative properties, and potential applications of **phosphorin** analogues, complete with detailed experimental protocols and pathway visualizations to facilitate further research and development.

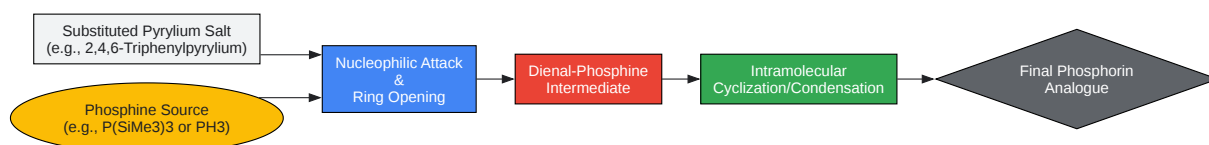
Core Concepts: The Chemistry of Phosphorin

Phosphorin (or phosphinine) is the phosphorus-containing analogue of pyridine. Unlike pyridine, where the nitrogen lone pair resides in an sp^2 orbital within the plane of the ring, the phosphorus lone pair in **phosphorin** has significant s-character. The frontier orbitals of **phosphorin** are characterized by a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which makes the phosphorus atom susceptible to nucleophilic attack. This reactivity is distinct from pyridine, where nucleophilic attack typically occurs at the C2 position. The aromaticity of

the **phosphorin** ring allows for extensive functionalization, enabling the fine-tuning of its electronic and steric properties for specific applications.

Synthesis of Phosphorin Analogues

The synthesis of **phosphorin** derivatives often involves the reaction of pyrylium salts with a phosphorus source, followed by an aromatization step. This versatile approach allows for the creation of a wide variety of substituted analogues.



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Caption: General workflow for the synthesis of **phosphorin** analogues.

Detailed Experimental Protocol: Synthesis of 2,4,6-Triphenylphosphinine

This protocol is based on established methods for the synthesis of 2,4,6-triarylphosphinines.[1]

Materials:

- 2,4,6-Triphenylpyrylium tetrafluoroborate (1.0 eq)
- Tris(trimethylsilyl)phosphine (P(SiMe₃)₃) (1.1 eq)
- Anhydrous acetonitrile (CH₃CN)
- Anhydrous toluene
- Deoxygenated water

- Standard Schlenk line and glassware
- Silica gel for column chromatography
- Hexane and Dichloromethane (DCM) for chromatography

Procedure:

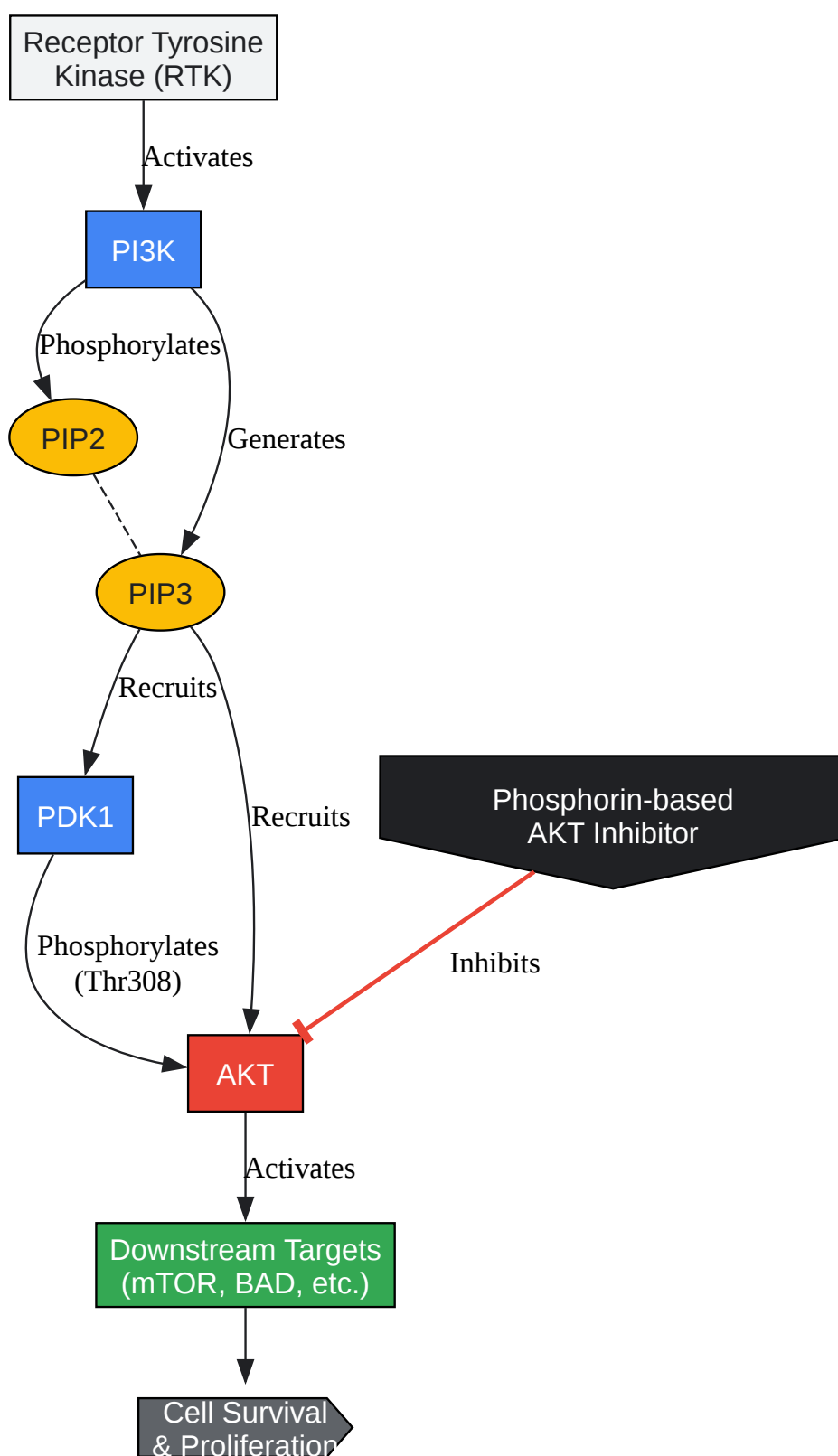
- **Reaction Setup:** Under an inert atmosphere (Nitrogen or Argon), add 2,4,6-triphenylpyrylium tetrafluoroborate to a Schlenk flask equipped with a magnetic stir bar.
- **Solvent Addition:** Add anhydrous acetonitrile to the flask via cannula to dissolve the pyrylium salt.
- **Reagent Addition:** Cool the solution to 0 °C using an ice bath. Slowly add tris(trimethylsilyl)phosphine dropwise to the stirred solution over 15 minutes.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 4 hours. The color of the solution will typically change, indicating the progress of the reaction.
- **Monitoring:** Monitor the reaction by thin-layer chromatography (TLC) using a hexane/DCM solvent system.
- **Quenching & Aromatization:** Once the starting material is consumed, carefully quench the reaction by adding a small amount of deoxygenated water. This facilitates the removal of silyl groups and promotes aromatization.
- **Extraction:** Remove the acetonitrile under reduced pressure. Add toluene and water to the residue and transfer to a separatory funnel. Separate the organic layer, and wash it with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane/DCM to yield 2,4,6-triphenylphosphinine as a solid.
- **Characterization:** Confirm the structure and purity of the product using ^1H NMR, ^{13}C NMR, ^{31}P NMR spectroscopy, and mass spectrometry.

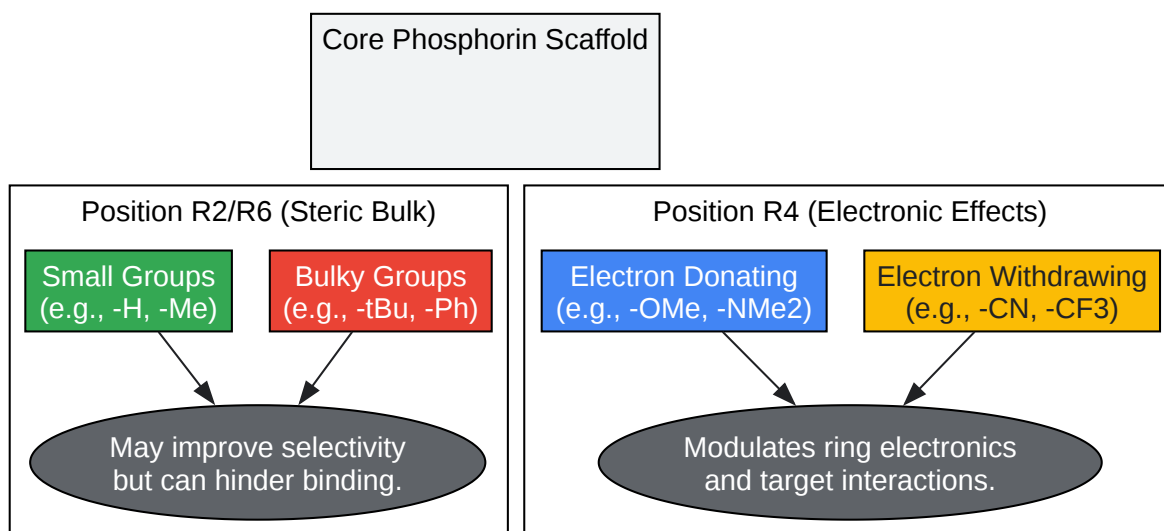
Applications in Drug Discovery

The unique structure of **phosphorin** makes it a compelling scaffold for inhibitors of key biological targets, such as protein kinases and acetylcholinesterase (AChE).

Phosphorin Analogues as Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] The PI3K/AKT pathway is a central node in cell survival and proliferation signaling, making it a prime target for inhibitor development.[3] **Phosphorin** analogues can be designed as ATP-competitive or allosteric inhibitors that target the kinase domain of enzymes like AKT.





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